molecular formula C13H15NO2 B12576091 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile CAS No. 194594-50-8

2-{[(Oxan-2-yl)oxy]methyl}benzonitrile

Katalognummer: B12576091
CAS-Nummer: 194594-50-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: SZJCBYVYYUTYAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Oxan-2-yl)oxy]methyl}benzonitrile is a chemical compound that features a benzonitrile group attached to an oxane ring via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile typically involves the reaction of benzonitrile with oxane derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between benzonitrile and oxane-2-yl methanol. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Oxan-2-yl)oxy]methyl}benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(Oxan-2-yl)oxy]methyl}benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(Oxan-2-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(Oxan-2-yl)oxy]methyl}benzamide
  • 2-{[(Oxan-2-yl)oxy]methyl}benzoic acid
  • 2-{[(Oxan-2-yl)oxy]methyl}benzaldehyde

Uniqueness

2-{[(Oxan-2-yl)oxy]methyl}benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

194594-50-8

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

2-(oxan-2-yloxymethyl)benzonitrile

InChI

InChI=1S/C13H15NO2/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13H,3-4,7-8,10H2

InChI-Schlüssel

SZJCBYVYYUTYAZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCC2=CC=CC=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.